molecular formula C12H9F3O3 B040511 7-Ethoxy-4-trifluoromethylcoumarin CAS No. 115453-82-2

7-Ethoxy-4-trifluoromethylcoumarin

Cat. No. B040511
M. Wt: 258.19 g/mol
InChI Key: OLHOIERZAZMHGK-UHFFFAOYSA-N
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Description

Synthesis Analysis 7-Ethoxy-4-trifluoromethylcoumarin (ETFMC) is a compound that has been synthesized for various applications, including its use in the study of cytochrome P450-mediated metabolism. One method involves the incubation of ETFMC with human hepatic microsomes to produce a highly fluorescent metabolite, 7-hydroxy-4-trifluoromethylcoumarin (HTFMC), which can be analyzed by reversed-phase HPLC with fluorescence detection (Morse & Lu, 1998). Synthesis and antibacterial activity of derivatives have also been explored, showing that certain substitutions on the 4-position of the coumarin ring system can enhance antibacterial properties (Nagesam, Raju, & Raju, 1988).

Molecular Structure Analysis The solid state structure of related coumarin derivatives has been analyzed using X-ray diffraction and 13C CP/MAS NMR methods, providing insight into the molecular arrangements and interactions within the crystal lattice (Trykowska et al., 2009).

Chemical Reactions and Properties ETFMC serves as a substrate for various enzymes of the cytochrome P450 superfamily, where its O-deethylation is a method for monitoring the activity of cytochrome P450. This process results in the formation of HTFMC, a fluorescent product that can be assayed directly in the reaction medium, offering a highly sensitive tool for the assay of cytochrome P450 enzyme activity (Buters, Schiller, & Chou, 1993).

Physical Properties Analysis The crystal structure of related compounds, such as 4-ethoxycoumarin, demonstrates a planar conformation, with specific angles and intermolecular hydrogen bonding contributing to the stability and arrangement of molecules in the crystal lattice (Fujii, Mano, & Hirayama, 2005).

Chemical Properties Analysis The synthesis of 4-trifluoromethyl-7-hydroxycoumarin derivatives introduces electron-withdrawing groups, significantly affecting the molecule's geometry and reactivity. X-ray crystallographic investigation confirms the structural details and provides insights into how substituents influence the molecular geometry (Voznyi et al., 1992).

Scientific Research Applications

  • It was found that 7-ethynylcoumarin can inactivate cytochrome P450 2B1, causing significant loss of enzyme activity and reduced-CO complex formation (Regal et al., 2000).

  • The O-deethylation of 7-ethoxy-4-trifluoromethylcoumarin by liver microsomes offers a sensitive and reproducible method for monitoring cytochrome P450 enzyme activity in various species including humans (Buters et al., 1993).

  • Certain derivatives of 7-ethoxy-4-substituted aminomethylcoumarins, particularly those with anilinomethyl and picolinylaminomethyl functions, have shown higher antibacterial activity compared to other compounds (Nagesam et al., 1988).

  • Novel coumarin derivatives, including 7c, exhibit potential as lipid-lowering agents with moderate triglyceride-lowering activity in vivo (Madhavan et al., 2003).

  • A spectrofluorometric method using 7-ethoxy-4-trifluoromethylcoumarin O-deethylation activity in human liver microsomes can accurately determine CYP2B6-catalyzed activity, which is significant for clinical responses to anticancer drugs like cyclophosphamide (Chang et al., 2006).

  • New 7-[2-(N,N-diisopropylamino)ethoxy]coumarins display double resonances in their X-ray diffraction spectra and crystallize in a specific space group, which may have implications for molecular structure studies (Trykowska et al., 2009).

  • 7-Ethoxycoumarins, such as 7-ethoxy-4-methylcoumarin, show a solubilization equilibrium in ionic micelles with enhanced fluorescence yield, which could be important in solubilization studies (Moriya, 1988).

  • A novel HPLC method for measuring cytochrome P450-mediated metabolism of 7-ethoxy-4-trifluoromethylcoumarin offers more sensitive analysis than standard methods, particularly useful with limited microsomal protein availability (Morse & Lu, 1998).

Future Directions

: Chang, T. K. H., Crespi, C. L., & Waxman, D. J. (2000). Determination of CYP2B6 Component of 7-Ethoxy-4-Trifluoromethylcoumarin O-Deethylation Activity in Human Liver Microsomes. Methods in Molecular Biology, 320, 97–102. Link

properties

IUPAC Name

7-ethoxy-4-(trifluoromethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O3/c1-2-17-7-3-4-8-9(12(13,14)15)6-11(16)18-10(8)5-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHOIERZAZMHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151106
Record name 7-Ethoxy-4-trifluoromethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethoxy-4-trifluoromethylcoumarin

CAS RN

115453-82-2
Record name 7-Ethoxy-4-trifluoromethylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115453822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethoxy-4-trifluoromethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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